REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[NH2:10])[CH3:2].O.[Br:12]Br>Cl>[Br:12][C:7]1[CH:6]=[C:5]([CH3:9])[C:4]([NH2:10])=[C:3]([CH2:1][CH3:2])[CH:8]=1
|
Name
|
|
Quantity
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14 mL
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Type
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reactant
|
Smiles
|
C(C)C1=C(C(=CC=C1)C)N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The precipitate was filtered
|
Type
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WASH
|
Details
|
washed with diethyl ether
|
Type
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CUSTOM
|
Details
|
An oil formed which
|
Type
|
EXTRACTION
|
Details
|
was extracted into diethyl ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The ethereal was dried over potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give 7.0 g (33%) as a purple oil which
|
Type
|
CUSTOM
|
Details
|
was used without purification
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C(=C1)C)N)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |